molecular formula C10H15F3N2O B2517993 3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1855950-44-5

3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2517993
CAS No.: 1855950-44-5
M. Wt: 236.238
InChI Key: NBCVBPJQKFRBGL-UHFFFAOYSA-N
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Description

3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an isobutoxymethyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets through its strong electron-withdrawing effects, which can stabilize the interaction and improve the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Unique due to the combination of isobutoxymethyl and trifluoroethyl groups.

    1-(2,2,2-trifluoroethyl)-3-methyl-1H-pyrazole: Similar structure but lacks the isobutoxymethyl group.

    3-(isobutoxymethyl)-1-methyl-1H-pyrazole: Similar structure but lacks the trifluoroethyl group.

Uniqueness

The presence of both the isobutoxymethyl and trifluoroethyl groups in this compound makes it unique, as it combines the properties of both substituents. The isobutoxymethyl group can provide steric hindrance and hydrophobic interactions, while the trifluoroethyl group can enhance binding affinity and stability through its electron-withdrawing effects .

Properties

IUPAC Name

3-(2-methylpropoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O/c1-8(2)5-16-6-9-3-4-15(14-9)7-10(11,12)13/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCVBPJQKFRBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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